molecular formula C14H17NO2 B12332025 (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one CAS No. 88876-49-7

(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B12332025
CAS No.: 88876-49-7
M. Wt: 231.29 g/mol
InChI Key: MFGHIESVTDVOSV-YUTCNCBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound belonging to the class of bicyclic nitrogen heterocycles. This compound is structurally related to tropane alkaloids, which are known for their significant biological activities. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one typically involves complex reactions and methodologies. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often starts with the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . The stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

the synthesis of related compounds often involves the use of Mannich reactions of ketones, aldehydes, and ammonium acetate in polar aprotic solvents. These methods may be adapted for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxyl and benzyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield alcohols.

Scientific Research Applications

(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets and pathways. Tropane alkaloids are known to affect neurotransmitter systems, particularly the cholinergic system, by inhibiting acetylcholine receptors. This compound may exert its effects through similar mechanisms, although further research is needed to confirm this.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one lies in its benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

88876-49-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(1R,5R,6S)-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C14H17NO2/c16-12-6-11-7-14(17)13(8-12)15(11)9-10-4-2-1-3-5-10/h1-5,11,13-14,17H,6-9H2/t11-,13+,14-/m0/s1

InChI Key

MFGHIESVTDVOSV-YUTCNCBUSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)C[C@H]([C@H]1O)N2CC3=CC=CC=C3

Canonical SMILES

C1C2CC(=O)CC(C1O)N2CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.